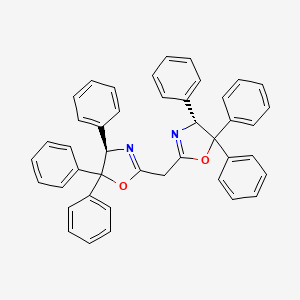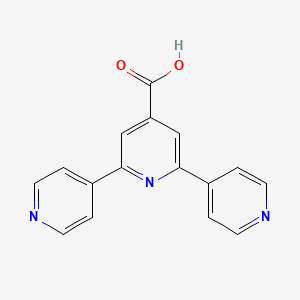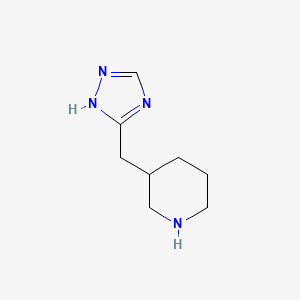
3-((1h-1,2,4-Triazol-3-yl)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine: is a compound that features a piperidine ring substituted with a 1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general steps are as follows:
Formation of the Triazole Ring: An azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,4-triazole ring.
Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a suitable linker, often involving nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole-substituted piperidines with different functional groups.
科学的研究の応用
Chemistry: In organic synthesis, 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine serves as a versatile building block for constructing more complex molecules
Biology: The compound’s triazole moiety is known for its biological activity. It can be used in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its ability to form stable complexes with metal ions also makes it useful in biochemical assays and imaging.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for developing drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or biocompatibility.
作用機序
The mechanism of action of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect.
類似化合物との比較
1-(1H-1,2,4-Triazol-3-yl)methanamine: Similar structure but with an amine group instead of a piperidine ring.
3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a piperidine ring.
1-(1H-1,2,4-Triazol-3-yl)ethanol: Features a hydroxyl group instead of a piperidine ring.
Uniqueness: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. The presence of the piperidine ring enhances its solubility and bioavailability, while the triazole ring provides stability and biological activity.
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-(1H-1,2,4-triazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-7(5-9-3-1)4-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12) |
InChIキー |
SXIKPMLONNJFER-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



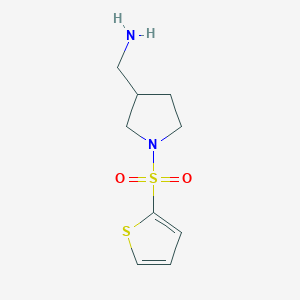


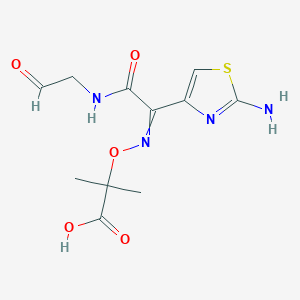
![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)



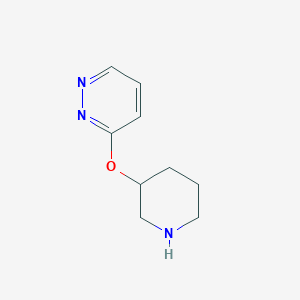
![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
